molecular formula C21H17FN4O5S B2824927 N-(4-bromobenzyl)-3-(3-pyrrolidin-1-ylpyrazin-2-yl)benzamide CAS No. 1112013-73-6

N-(4-bromobenzyl)-3-(3-pyrrolidin-1-ylpyrazin-2-yl)benzamide

Cat. No. B2824927
CAS RN: 1112013-73-6
M. Wt: 456.45
InChI Key: JZCQPDSOUQUZMN-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-3-(3-pyrrolidin-1-ylpyrazin-2-yl)benzamide, also known as BPPB, is a chemical compound that has been used in scientific research for various purposes.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

One study discusses the discovery and biological evaluation of MGCD0103, a benzamide derivative acting as a histone deacetylase (HDAC) inhibitor, showing promise for cancer treatment due to its ability to block cancer cell proliferation and induce apoptosis. This compound, through selective inhibition of HDACs, demonstrates significant antitumor activity in vivo, highlighting the therapeutic potential of benzamide derivatives in oncology (Zhou et al., 2008).

Dopamine D2 Receptor Ligand for Neurological Disorders

Another study focuses on the synthesis and binding properties of a fluorinated substituted benzamide, [3H]NCQ 115, a selective dopamine D2 receptor ligand. This compound is significant for its high affinity and selectivity to dopamine D2 receptors, offering potential for in vivo brain studies and the development of treatments for neurological disorders (Hall et al., 1991).

Antituberculosis Activity

Research into thiazole-aminopiperidine hybrid analogues has identified novel Mycobacterium tuberculosis GyrB inhibitors. Among these compounds, one showed promise against various tests, including inhibiting DNA gyrase and exhibiting antituberculosis activity without cytotoxicity at evaluated concentrations (Jeankumar et al., 2013).

properties

IUPAC Name

6-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O5S/c1-28-6-5-26-20(27)14-8-16-17(30-11-29-16)9-15(14)23-21(26)32-10-18-24-19(25-31-18)12-3-2-4-13(22)7-12/h2-4,7-9H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCQPDSOUQUZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)F)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzyl)-3-(3-pyrrolidin-1-ylpyrazin-2-yl)benzamide

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